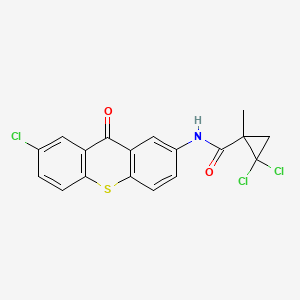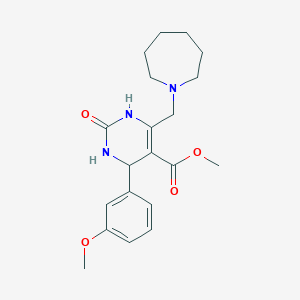
2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, multiple chlorine atoms, and a thioxanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Chlorine Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thioxanthene Moiety: This step involves the coupling of the cyclopropane derivative with a thioxanthene derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Amide Bond: The final step is the formation of the amide bond, which can be accomplished using standard peptide coupling conditions, such as the use of carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its structural features suggest it could interact with biological macromolecules in unique ways.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its multiple functional groups provide opportunities for modification to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of multiple chlorine atoms and the thioxanthene moiety suggests it could form strong interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dichloro-N-(9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide
- 2,2-dichloro-N-(7-chloro-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide
Uniqueness
Compared to similar compounds, 2,2-dichloro-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-1-methylcyclopropanecarboxamide is unique due to the specific positioning of the chlorine atoms and the presence of the oxo group on the thioxanthene moiety. These structural differences can significantly influence its reactivity and biological activity, making it a compound of particular interest for further study.
Properties
Molecular Formula |
C18H12Cl3NO2S |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2,2-dichloro-N-(7-chloro-9-oxothioxanthen-2-yl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H12Cl3NO2S/c1-17(8-18(17,20)21)16(24)22-10-3-5-14-12(7-10)15(23)11-6-9(19)2-4-13(11)25-14/h2-7H,8H2,1H3,(H,22,24) |
InChI Key |
ZRYSNSNXXVOISA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11463263.png)
![2-Methoxyethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11463281.png)
![7,8-dimethoxy-2-(3-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11463287.png)
![N-(3-chlorobenzyl)-5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11463290.png)

![3-[3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole](/img/structure/B11463298.png)
![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11463316.png)
![tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B11463317.png)

![9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11463324.png)
![N-[6-(butylamino)-5-cyano-4-(methoxymethyl)-2-methylpyridin-3-yl]benzamide](/img/structure/B11463332.png)
![4-Amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11463334.png)
![3-[(4-Chlorophenyl)carbonyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11463337.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B11463352.png)
